1-(2-Chloro-6-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Chloro-6-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chloro group and a mercapto group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Chloro-6-mercaptophenyl)propan-1-one typically involves the reaction of 2-chloro-6-mercaptophenyl derivatives with propanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-(2-Chloro-6-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Chloro-6-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloro and mercapto groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
1-(2-Chloro-6-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Chloro-6-mercaptophenyl)ethanone: Similar structure but with an ethanone moiety instead of propanone.
1-(2-Chloro-6-mercaptophenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
1-(2-Chloro-6-mercaptophenyl)propan-2-one: Similar structure but with the chloro group at a different position.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(2-chloro-6-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClOS/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3 |
InChI Key |
FBFIEPOYTFTSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)S |
Origin of Product |
United States |
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